

Introduction: The Significance of a Versatile Heterocyclic Building Block

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Compound of Interest

Compound Name:	3,6-Dichloropyrazine-2-carboxylic acid
CAS No.:	356783-15-8
Cat. No.:	B1602999

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3,6-Dichloropyrazine-2-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its structure, featuring an electron-deficient pyrazine core substituted with two reactive chlorine atoms and a versatile carboxylic acid group, makes it a valuable intermediate for synthesizing a diverse range of complex molecules. The strategic placement of these functional groups allows for selective and sequential modifications, enabling the construction of novel compounds with tailored biological activities. This guide provides a detailed exploration of this key chemical entity, beginning with its fundamental identification.

Section 1: Core Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. The primary and universally recognized identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number: 356783-15-8[1]

This unique numerical identifier distinguishes **3,6-Dichloropyrazine-2-carboxylic acid** from its isomers and related compounds, ensuring clarity and accuracy in procurement, documentation, and regulatory compliance.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the compound, compiled from supplier technical data.

Property	Value	Source(s)
IUPAC Name	3,6-dichloropyrazine-2-carboxylic acid	N/A
Molecular Formula	C ₅ H ₂ Cl ₂ N ₂ O ₂	[1]
Molecular Weight	192.98 g/mol	[1]
Appearance	White to brown powder or crystal	[2]
Melting Point	137.0 to 142.0 °C	[2]
SMILES	<chem>C1=C(N=C(C(=N1)Cl)C(=O)O)Cl</chem>	[1]
InChI Key	Information not available in search results	N/A

Section 2: Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. While specific spectra for this exact compound are not publicly available, its structure allows for predictable characterization using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H-NMR}$: The spectrum is expected to be simple, featuring a single, sharp singlet for the proton on the pyrazine ring. The carboxylic acid proton ($-\text{COOH}$) would appear as a very broad singlet at a significantly downfield chemical shift (typically >10 ppm), which may be exchangeable with D_2O .
- $^{13}\text{C-NMR}$: The spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group would be the most deshielded (downfield), typically appearing in the 160-185 ppm region. The other four carbons of the pyrazine ring would appear at chemical shifts influenced by the electronegative chlorine and nitrogen atoms.
- Infrared (FT-IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:
 - O-H Stretch: A very broad and strong band in the $2500\text{--}3300\text{ cm}^{-1}$ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[3]
 - C=O Stretch: An intense, sharp band for the carbonyl group, expected in the $1700\text{--}1750\text{ cm}^{-1}$ range.[3] Its position is influenced by the electron-withdrawing nature of the dichloropyrazine ring.[3]
- High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS): These techniques are essential for assessing purity and confirming the molecular weight of the compound. HPLC is used to separate the compound from any impurities, while MS provides a precise mass-to-charge ratio, confirming the molecular formula.

Section 3: Synthesis, Reactivity, and Derivatization

Understanding the synthesis and reactivity of **3,6-Dichloropyrazine-2-carboxylic acid** is crucial for its effective use as a chemical intermediate.

Synthesis Strategies

The synthesis of functionalized pyrazines often involves multi-step processes. While a direct, detailed synthesis for **3,6-Dichloropyrazine-2-carboxylic acid** is not extensively documented in the provided results, related syntheses offer valuable insights. For instance, the preparation of the related compound 3,6-dichloropyrazine-2-carbonitrile, a common precursor to carboxylic

acids, has been described starting from 3-hydroxy-6-bromopyrazine-2-amide.[4] This highlights the use of halogenation and functional group interconversion as key strategies in this chemical space. Another relevant technique in pyrazine chemistry is directed ortho-lithiation, which allows for regioselective functionalization of the pyrazine ring.[5]

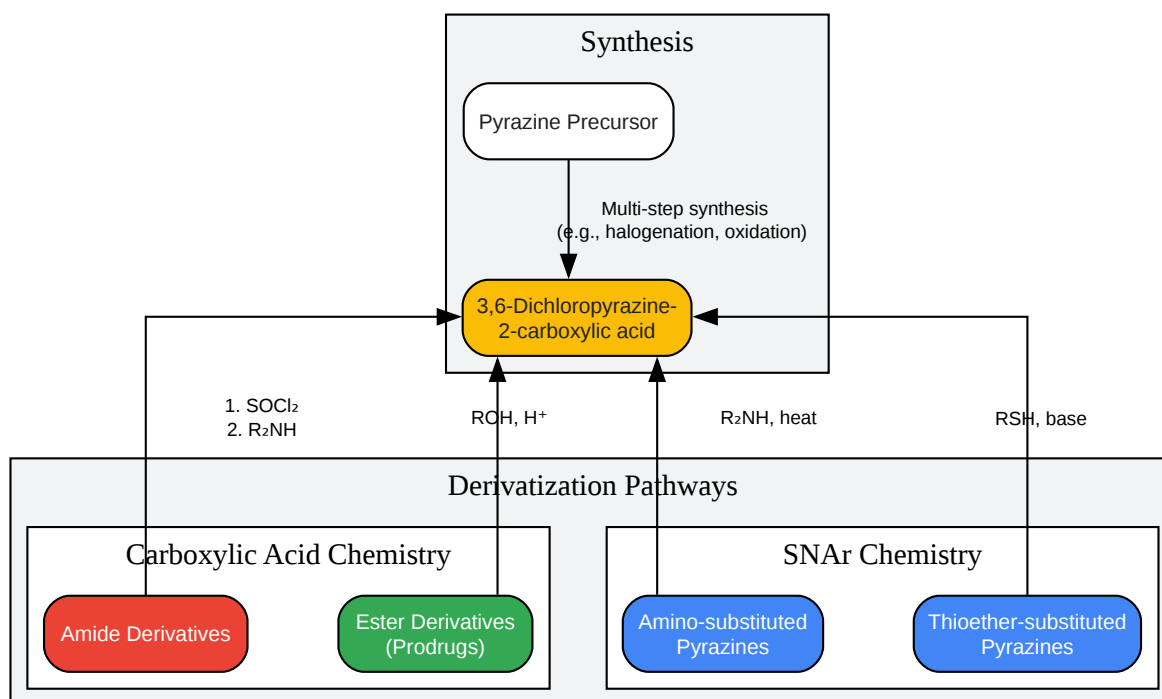
Core Reactivity

The molecule's reactivity is dominated by its three functional components: the two chlorine atoms and the carboxylic acid group.

- **Nucleophilic Aromatic Substitution (S_NAr):** The pyrazine ring is inherently electron-deficient, a property that is significantly amplified by the three electron-withdrawing groups (two chlorines, one carboxylic acid).[3] This electronic profile makes the ring highly susceptible to S_NAr reactions, where the chlorine atoms can be displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides). This allows for the introduction of new functional groups and the construction of more complex molecular scaffolds.
- **Carboxylic Acid Derivatization:** The carboxylic acid moiety undergoes standard transformations, most notably amidation and esterification, which are fundamental reactions in medicinal chemistry for modulating a compound's physicochemical properties, such as solubility and cell permeability.[3][6]
 - **Amide Formation:** This is a crucial reaction for building peptidomimetic structures or introducing specific pharmacophores.[3] It is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using reagents like thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine. [7][8]
 - **Ester Formation:** Esterification can be accomplished via Fischer esterification, reacting the carboxylic acid with an alcohol under acidic conditions.[3] This is often used to create prodrugs, which can improve the bioavailability of a parent carboxylic acid-containing drug. [6]

Workflow: Synthesis and Derivatization Logic

The following diagram illustrates the logical workflow for utilizing **3,6-Dichloropyrazine-2-carboxylic acid** as a versatile building block.



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Caption: Synthetic logic and key derivatization pathways for **3,6-Dichloropyrazine-2-carboxylic acid**.

Section 4: Applications in Research and Drug Development

3,6-Dichloropyrazine-2-carboxylic acid is not typically an end-product but rather a high-value intermediate. Its utility spans multiple sectors of chemical and biological research.

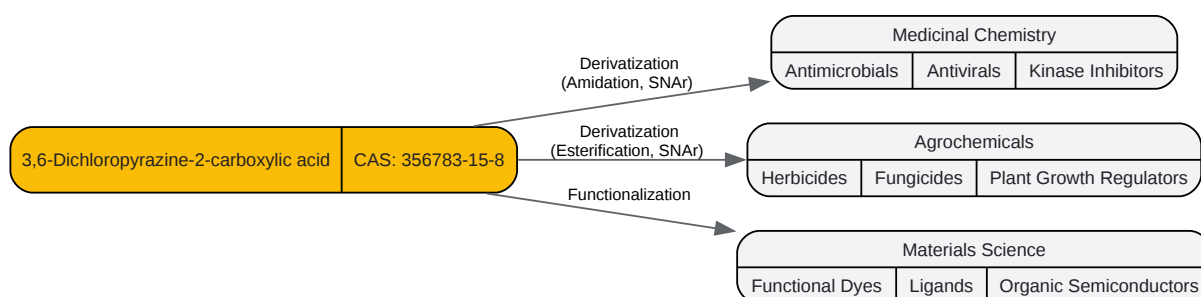
- Medicinal Chemistry: Pyrazine-2-carboxamide derivatives are a well-established class of antimycobacterial agents, with pyrazinamide being a first-line drug for treating tuberculosis. [7] This compound serves as an excellent starting point for synthesizing novel pyrazine carboxamide libraries to screen for activity against drug-resistant microbial strains.[7][9] The

synthesis of various N-substituted pyrazine-2-carboxamides has been explored to develop new antimicrobial and anti-tubercular agents.[7][10]

- **Agrochemicals:** The dichlorinated pyrazine core is a key feature in the development of herbicides and plant growth regulators.[3] The ability to selectively functionalize the scaffold allows for the creation of novel chlorinated pyrazine derivatives with specific biological activity for crop protection.[3]
- **Materials Science:** While less common, highly functionalized nitrogen heterocycles are explored in materials science for creating organic electronic materials, ligands for metal complexes, and functional polymers.

Diagram: Role as a Core Scaffold in Discovery

This diagram illustrates how the central scaffold of **3,6-Dichloropyrazine-2-carboxylic acid** can be elaborated to access diverse chemical matter for screening and development.



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Caption: Role of **3,6-Dichloropyrazine-2-carboxylic acid** as a central scaffold in diverse research fields.

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound. The information below is synthesized from multiple Safety Data Sheets (SDS).

Hazard Identification

The compound is classified with several hazards. The following table summarizes the GHS hazard statements.

Hazard Code	Statement	Source(s)
H302	Harmful if swallowed	[1]
H315	Causes skin irritation	[1]
H319	Causes serious eye irritation	[1]
H332	Harmful if inhaled	[1]
H335	May cause respiratory irritation	[1]

Protocol for Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of protocols must be followed to ensure user safety and prevent exposure.

1. Engineering Controls:

- Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[11][12]
- Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[13]

2. Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles that conform to European Standard EN 166 or NIOSH-approved equivalents.[14]
- Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use and change them frequently, especially after direct contact.
- Skin and Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact. [14]

- Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particulate filter.[\[14\]](#)

3. Handling Procedures:

- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[\[11\]](#)[\[13\]](#)
- Do not get in eyes, on skin, or on clothing.[\[14\]](#)
- Wash hands and any exposed skin thoroughly after handling.[\[11\]](#)[\[13\]](#)
- Do not eat, drink, or smoke when using this product.[\[11\]](#)[\[12\]](#)

4. First Aid Measures:

- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[\[11\]](#)
- If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[\[13\]](#)[\[14\]](#)
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[\[11\]](#)[\[13\]](#)
- If Swallowed: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[\[14\]](#)

Storage Recommendations

Proper storage is essential to maintain the compound's integrity and ensure safety.

- Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[11\]](#)[\[12\]](#)
- Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[\[1\]](#)
- Incompatibilities: Keep away from strong oxidizing agents.[\[12\]](#)

Conclusion

3,6-Dichloropyrazine-2-carboxylic acid (CAS No. 356783-15-8) is a pivotal chemical intermediate whose value is defined by its structural functionality. The presence of a carboxylic acid and two reactive chlorine atoms on an electron-poor pyrazine ring provides a powerful

platform for synthetic chemists to build molecular complexity. Its demonstrated utility as a scaffold for developing new antimicrobial and agrochemical agents underscores its importance. By understanding its properties, reactivity, and adhering strictly to the safety protocols outlined in this guide, researchers can effectively and safely leverage this compound to advance their discovery programs.

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